Cas no 252004-32-3 ((2,6-Difluoro-4-methyl-phenyl)-methanol)
(2,6-Difluoro-4-methyl-phenyl)-methanol Chemical and Physical Properties
Names and Identifiers
-
- (2,6-Difluoro-4-methylphenyl)methanol
- Benzenemethanol,2,6-difluoro-4-methyl-
- AG-E-76512
- AK119989
- CTK4F5184
- KB-205726
- MolPort-004-782-207
- SureCN3090749
- SCHEMBL3090749
- Benzenemethanol, 2,6-difluoro-4-methyl- (9CI)
- 252004-32-3
- (2, 6-difluoro-4-methylphenyl)methanol
- DTXSID20595029
- Benzenemethanol, 2,6-difluoro-4-methyl-
- EN300-696925
- CS-0280360
- MFCD11847294
- (2,6-Difluoro-4-methylphenyl) methanol
- DB-344545
- (2,6-Difluoro-4-methyl-phenyl)-methanol
-
- MDL: MFCD11847294
- Inchi: 1S/C8H8F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
- InChI Key: ZBGPVZIUOBZFOK-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1CO)F
Computed Properties
- Exact Mass: 158.05434
- Monoisotopic Mass: 158.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
- LogP: 1.76550
(2,6-Difluoro-4-methyl-phenyl)-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D562400-10mg |
(2,6-Difluoro-4-methyl-phenyl)-methanol |
252004-32-3 | 10mg |
45.00 | 2021-08-14 | ||
| TRC | D562400-50mg |
(2,6-Difluoro-4-methyl-phenyl)-methanol |
252004-32-3 | 50mg |
175.00 | 2021-08-14 | ||
| TRC | D562400-100mg |
(2,6-Difluoro-4-methyl-phenyl)-methanol |
252004-32-3 | 100mg |
265.00 | 2021-08-14 | ||
| TRC | D562400-500mg |
(2,6-Difluoro-4-methyl-phenyl)-methanol |
252004-32-3 | 500mg |
$379.00 | 2023-05-18 | ||
| TRC | D562400-1g |
(2,6-Difluoro-4-methyl-phenyl)-methanol |
252004-32-3 | 1g |
$626.00 | 2023-05-18 | ||
| TRC | D562400-5g |
(2,6-Difluoro-4-methyl-phenyl)-methanol |
252004-32-3 | 5g |
$1246.00 | 2023-05-18 | ||
| Alichem | A010010158-250mg |
2,6-Difluoro-4-methylbenzyl alcohol |
252004-32-3 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010010158-500mg |
2,6-Difluoro-4-methylbenzyl alcohol |
252004-32-3 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010010158-1g |
2,6-Difluoro-4-methylbenzyl alcohol |
252004-32-3 | 95% | 1g |
$1030.00 | 2023-09-02 | |
| Enamine | EN300-696925-0.05g |
(2,6-difluoro-4-methylphenyl)methanol |
252004-32-3 | 95% | 0.05g |
$168.0 | 2023-03-10 |
(2,6-Difluoro-4-methyl-phenyl)-methanol Suppliers
(2,6-Difluoro-4-methyl-phenyl)-methanol Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (2,6-Difluoro-4-methyl-phenyl)-methanol
Introduction to (2,6-Difluoro-4-methyl-phenyl)-methanol (CAS No. 252004-32-3)
(2,6-Difluoro-4-methyl-phenyl)-methanol, identified by its CAS number 252004-32-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of methanol derivatives with fluoro substituents, which are known for their enhanced metabolic stability and improved bioavailability. The presence of both fluoro and methyl groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>fluorine atoms in (2,6-Difluoro-4-methyl-phenyl)-methanol play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drugs. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the binding affinity, metabolic resistance, and overall efficacy of therapeutic agents. The< strong>methyl group at the para position relative to the hydroxymethyl group further influences the compound's reactivity and interaction with biological targets. This combination of structural features makes (2,6-Difluoro-4-methyl-phenyl)-methanol a promising building block for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel fluorinated compounds for therapeutic applications. The< strong>pharmaceutical industry has leveraged the advantages of fluorine chemistry to create innovative drugs that address unmet medical needs. For instance, fluoroaromatic compounds have been extensively studied for their potential in treating cancers, infectious diseases, and neurological disorders. (2,6-Difluoro-4-methyl-phenyl)-methanol, with its unique structural framework, is being explored as a precursor in the synthesis of next-generation therapeutics.
One of the most compelling aspects of (2,6-Difluoro-4-methyl-phenyl)-methanol is its versatility in synthetic chemistry. The hydroxymethyl group provides a reactive site for further functionalization, allowing chemists to introduce additional substituents or linkages as needed. This flexibility has enabled the development of diverse chemical libraries for high-throughput screening and lead optimization. Researchers have utilized this compound to synthesize novel analogs with enhanced binding affinity and selectivity towards specific biological targets.
The< strong>biological activity of (2,6-Difluoro-4-methyl-phenyl)-methanol has been investigated in several preclinical studies. These studies have revealed its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For example, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation and survival. The< strong>fluorine atoms contribute to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby prolonging the half-life of the drug candidates.
In addition to its pharmaceutical applications, (2,6-Difluoro-4-methyl-phenyl)-methanol has found utility in materials science and agrochemical research. The unique electronic properties of fluorinated aromatic compounds make them suitable for developing advanced materials with enhanced optical and electronic characteristics. Furthermore, these compounds can serve as intermediates in the synthesis of agrochemicals that offer improved efficacy against pests and pathogens while maintaining environmental safety.
The< strong>synthesis of (2,6-Difluoro-4-methyl-phenyl)-methanol typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in catalytic systems have enabled more efficient and sustainable production methods, reducing waste generation and energy consumption.
The< strong>analytical characterization of this compound is essential to ensure its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its structure and purity. These analytical methods provide detailed insights into the molecular composition and conformational dynamics of (2,6-Difluoro-4-methyl-phenyl)-methanol.
The< strong>regulatory considerations associated with (2,6-Difluoro-4-methyl-phenyl)-methanol are also important for researchers and manufacturers alike. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that meet safety and quality standards. Additionally, proper documentation of synthetic procedures and analytical data is crucial for regulatory submissions and product approvals.
In conclusion, (2,6-Difluoro-4-methyl-phenyl)-methanol (CAS No. 252004-32-3) is a versatile fluorinated aromatic compound with significant potential in pharmaceutical research and development. Its unique structural features enable the synthesis of novel biologically active molecules with improved pharmacokinetic properties. As research continues to uncover new applications for fluorinated compounds, this compound is likely to play an increasingly important role in drug discovery and industrial chemistry.
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